molecular formula C24H26Cl2FN5O3 B1684467 Canertinib dihydrochloride CAS No. 289499-45-2

Canertinib dihydrochloride

Número de catálogo: B1684467
Número CAS: 289499-45-2
Peso molecular: 522.4 g/mol
Clave InChI: ZTYBUPHIPYUTLE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Canertinib dihydrochloride is an experimental drug candidate primarily investigated for its potential in cancer treatment. It is an irreversible tyrosine kinase inhibitor that targets multiple members of the epidermal growth factor receptor (EGFR) family, including EGFR, HER-2, and ErbB-4 . This compound has shown promise in preclinical studies for its ability to inhibit tumor growth and proliferation.

Mecanismo De Acción

Target of Action

Canertinib dihydrochloride is a pan-erbB tyrosine kinase inhibitor . Its primary targets are EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal growth factor Receptor 2), and ErbB-4 . These receptors play crucial roles in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site of the tyrosine kinase domain, thereby inhibiting the phosphorylation and activation of the receptors . This inhibition effectively blocks the downstream signaling pathways, leading to the suppression of tumor cell growth and proliferation .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the MAPK and AKT pathways . These pathways are involved in cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of both MAPK and AKT, this compound disrupts these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

It is known that this compound can significantly affect tumor metabolism .

Result of Action

The result of this compound’s action is the significant reduction in tumor metabolism, proliferation, and hypoxia . It has been shown to be effective against esophageal squamous cell carcinoma in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.

Aplicaciones Científicas De Investigación

Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.

Comparación Con Compuestos Similares

    Erlotinib: Another tyrosine kinase inhibitor targeting EGFR, used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual inhibitor of EGFR and HER-2, used in combination with other therapies for breast cancer treatment.

    Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.

Uniqueness of Canertinib Dihydrochloride: this compound is unique in its ability to irreversibly inhibit multiple members of the EGFR family, providing a broader spectrum of activity compared to other inhibitors. This characteristic makes it a promising candidate for treating cancers that involve multiple EGFR family members .

Actividad Biológica

Canertinib dihydrochloride, also known as CI-1033, is a potent irreversible inhibitor of the ErbB receptor family, which includes EGFR (Epidermal Growth Factor Receptor) and its variants. This compound has garnered attention in cancer research due to its unique mechanism of action and its potential therapeutic applications in various malignancies.

This compound inhibits the tyrosine kinase activity of all four members of the ErbB family by covalently binding to a cysteine residue in the catalytic domain. This irreversible binding leads to prolonged suppression of ErbB receptor signaling, which is crucial for tumor growth and proliferation. The compound exhibits an IC50 value of approximately 3.5 nM against pan-ErbB tyrosine kinases, indicating its high potency .

Efficacy in Various Cancer Models

  • Breast Cancer : In vitro studies using BT474 cells (which overexpress ErbB2) showed that treatment with Canertinib induced apoptosis in approximately 47% of the cells by inhibiting Akt and MAPK pathways . Additionally, in mouse xenograft models, Canertinib significantly reduced tumor growth and final tumor weight when administered over a period of 18 days .
  • Neuroblastoma : Canertinib demonstrated efficacy in various neuroblastoma cell lines, with IC50 values ranging from 0.94 μM to 2.45 μM. Apoptosis induction varied from 3% to 56%, depending on the specific cell line tested .
  • Esophageal Squamous Cell Carcinoma : Canertinib has shown effectiveness against esophageal squamous cell carcinoma both in vitro and in vivo, affecting tumor metabolism and proliferation .

Phase I Trials

In a phase I clinical trial involving 32 patients with advanced tumors, Canertinib was administered at doses up to 560 mg daily on a 14-day on/7-day off schedule. Although no objective responses were observed, six patients achieved stable disease for more than three months. Common adverse effects included rash, nausea, and stomatitis, with dose-limiting toxicities such as diarrhea observed at higher doses .

Ototoxicity Observations

Recent studies have highlighted a significant dose-dependent ototoxicity associated with Canertinib treatment in preclinical models. In zebrafish and mouse models, auditory function was adversely affected, indicating potential side effects that warrant further investigation .

Comparative Biological Activity

The following table summarizes the biological activity of Canertinib compared to other ErbB inhibitors:

CompoundTargeted ReceptorsIC50 (nM)Mechanism of ActionClinical Activity
CanertinibPan-ErbB3.5Irreversible tyrosine kinase inhibitorStable disease in advanced tumors
ErlotinibEGFR~10Reversible tyrosine kinase inhibitorPartial response in lung cancer
LapatinibEGFR, HER2~50Reversible tyrosine kinase inhibitorPartial responses in breast cancer

Propiedades

Número CAS

289499-45-2

Fórmula molecular

C24H26Cl2FN5O3

Peso molecular

522.4 g/mol

Nombre IUPAC

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H

Clave InChI

ZTYBUPHIPYUTLE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl.Cl

SMILES canónico

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Apariencia

Solid powder

Key on ui other cas no.

289499-45-2

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CI1033;  CI1033;  CI-1033;  PD183805;  PD183805;  PD183805;  Canertinib HCl;  Canertinib dihydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Canertinib dihydrochloride
Reactant of Route 2
Canertinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Canertinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Canertinib dihydrochloride
Reactant of Route 5
Reactant of Route 5
Canertinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Canertinib dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.